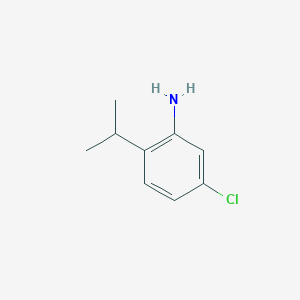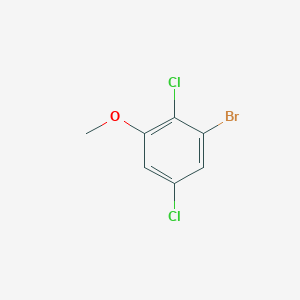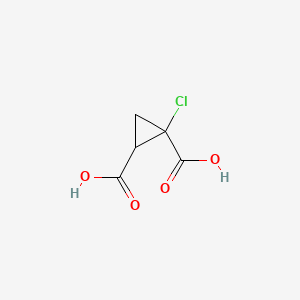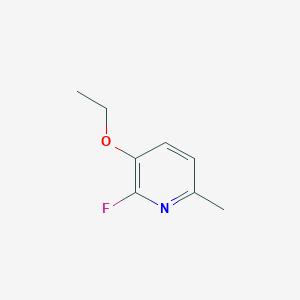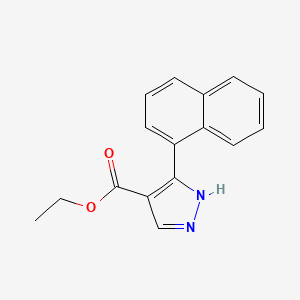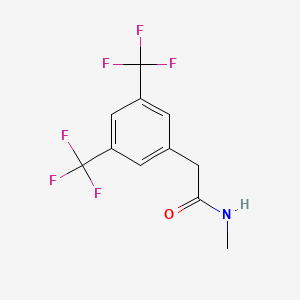
1,3-Dibromo-2-ethoxybenzene
Vue d'ensemble
Description
1,3-Dibromo-2-ethoxybenzene is a chemical compound with the molecular formula C8H8Br2O . It has a molecular weight of 279.96 and is solid at room temperature . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromine atoms attached at the 1 and 3 positions and an ethoxy group at the 2 position . The InChI code for this compound is 1S/C8H8Br2O/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 279.96 . The compound is usually stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Host-Guest Inclusion Processes
1,3-Dibromo-2-ethoxybenzene and similar compounds are studied for their binding behaviors with beta-cyclodextrin and its derivatives. These interactions are significant in host-guest chemistry, offering insights into the energy changes and structural dynamics of inclusion processes in aqueous solutions and solid states (Song, Wang, Guo, & Bai, 2008).
Synthesis of Derivatives for Organic Transformations
Research on this compound derivatives, such as 1,2-Dibromobenzenes, focuses on their synthesis for use in various organic transformations. These derivatives are valuable for reactions involving benzynes, highlighting their potential in synthetic organic chemistry (Diemer, Leroux, & Colobert, 2011).
Electrochemical Properties and Synthesis
The electrochemical synthesis and characterization of polymers derived from related compounds like 1-methoxy-4-ethoxybenzene are explored for their solubility, structural properties, and electrical conductivities. This research contributes to the understanding of polymer science and materials engineering (Moustafid et al., 1991).
Labeling and Spectroscopic Studies
Labeling techniques using derivatives of this compound, like p-di[1-13C]ethoxybenzene, are significant in spectroscopic studies. This research aids in understanding the molecular structures and dynamics through labeled compounds (Iida & Kajiwara, 1998).
Catalysis and Chemical Synthesis
The use of related compounds in catalyzing the synthesis of organic compounds is a key area of research. Studies demonstrate the effectiveness of such compounds in facilitating reactions like bromination of arenes and the synthesis of various complex organic structures (Ghorbani-Vaghei, Shahbazi, & Veisi, 2012).
Environmental Applications
The role of this compound and its derivatives in environmental science, particularly in the electrochemical destruction of aromatic organic compounds for wastewater treatment, is an emerging area of research. This application demonstrates its potential in environmental remediation technologies (Zhelovitskaya, Dresvyannikov, & Shagidullin, 2020).
Safety and Hazards
Mécanisme D'action
Mode of Action
1,3-Dibromo-2-ethoxybenzene, being a brominated aromatic compound, can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile (in this case, the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Analyse Biochimique
Biochemical Properties
1,3-Dibromo-2-ethoxybenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to undergo electrophilic aromatic substitution reactions, which are facilitated by the presence of bromine atoms. These reactions can lead to the formation of various intermediates that interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The interactions between this compound and cytochrome P450 can result in the formation of reactive intermediates that may further react with other biomolecules .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with membrane-bound receptors and enzymes. For instance, the compound may modulate the activity of protein kinases, which play a crucial role in signal transduction. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. One of the key interactions is with the active sites of enzymes, where it can inhibit or activate enzymatic activity. For example, this compound can inhibit the activity of certain dehydrogenases by forming covalent adducts with the enzyme’s active site residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of enzymatic activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Studies have shown that high doses of this compound can lead to significant alterations in liver enzyme activity and cause oxidative stress in neural tissues .
Metabolic Pathways
This compound is metabolized through various pathways, primarily involving phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes. These reactions introduce or expose functional groups that make the compound more hydrophilic. In phase II reactions, the metabolized compound undergoes conjugation with molecules such as glucuronic acid or glutathione, facilitating its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can influence its overall distribution and localization within the body .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on enzymatic activity and cellular metabolism. Post-translational modifications and targeting signals can also play a role in directing this compound to particular subcellular compartments .
Propriétés
IUPAC Name |
1,3-dibromo-2-ethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMUAUHFIQMPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



